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molecular formula C13H10F3NO3 B1613492 Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate CAS No. 613240-18-9

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Cat. No. B1613492
M. Wt: 285.22 g/mol
InChI Key: MKMLEMDGZCVWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06930111B2

Procedure details

Ethyl 5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylate (130 mg) was dissolved in ethanol (10 ml), cooled to 0° C., and sodium borohydride (26 mg) was added in portions to the stirred solution. The mixture was stirred at room temperature for 4 hours, then excess water added. Solvent was evaporated under reduced pressure, and the residue was purified by preparative thin layer chromatography, eluting with 5% methanol/ethyl acetate, to provide {5-[4-(trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol, a compound of formula (24).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][N:12]=[C:11]([C:14](OCC)=[O:15])[CH:10]=2)=[CH:5][CH:4]=1.[BH4-].[Na+].O>C(O)C>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:13][N:12]=[C:11]([CH2:14][OH:15])[CH:10]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NO1)C(=O)OCC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin layer chromatography
WASH
Type
WASH
Details
eluting with 5% methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NO1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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